5-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S3/c15-12-4-6-14(23-12)24(20,21)16-7-8-18-13(19)5-3-10(17-18)11-2-1-9-22-11/h1-6,9,16H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSHFWNUXJBBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase isoenzymes and its implications in various therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of thiophene and pyridazine moieties. The compound can be synthesized through the following general steps:
- Formation of Thiophene Derivative : Starting from thiophene, a chlorination reaction introduces the chlorine atom at the 5-position.
- Pyridazine Synthesis : The pyridazine ring is constructed by cyclizing appropriate hydrazine derivatives with carbonyl compounds.
- Sulfonamide Formation : Finally, the sulfonamide group is introduced through a reaction with sulfonyl chloride.
Inhibition of Carbonic Anhydrase
One of the prominent biological activities of this compound is its role as a carbonic anhydrase (CA) inhibitor. Research has shown that thiophene-based sulfonamides exhibit significant inhibitory effects on both human carbonic anhydrase I (hCA-I) and II (hCA-II) isoenzymes:
- IC50 Values : The IC50 values for various thiophene-based sulfonamides range from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II, indicating potent inhibition at low concentrations .
| Isoenzyme | IC50 Range (nM) |
|---|---|
| hCA-I | 69 - 70,000 |
| hCA-II | 23.4 - 1,405 |
The mechanism by which these compounds inhibit carbonic anhydrases has been elucidated through molecular docking studies. The sulfonamide moiety plays a critical role in binding to the enzyme, interacting outside the catalytic active site, which suggests a noncompetitive inhibition mechanism .
Study on Thiophene-Based Sulfonamides
In a comparative study evaluating various thiophene-based sulfonamides, it was found that compounds with specific structural features exhibited enhanced inhibitory activity against hCA-I and hCA-II. For instance, modifications that increased electron density on the thiophene ring improved binding affinity .
Therapeutic Implications
The inhibition of carbonic anhydrases has therapeutic implications in treating conditions such as glaucoma, epilepsy, and certain types of cancer. The ability to selectively inhibit these enzymes can lead to reduced intraocular pressure or modulation of pH in tumor microenvironments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differentiators
Core Heterocycle: The target compound’s pyridazinone core distinguishes it from tetrahydronaphthalene-based analogs (e.g., compounds in ), which exhibit rigid, fused-ring systems. Pyridazinones are known for their electron-deficient nature, enhancing interactions with enzymatic active sites . Example: (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate () replaces pyridazinone with a tetrahydronaphthalene scaffold, likely altering solubility and target selectivity .
Sulfonamide Linkage: The sulfonamide group in the target compound is directly attached to a thiophene ring, whereas analogs like compound 14 () feature sulfonamide linked to a piperidinyl group. This difference impacts lipophilicity and bioavailability. For instance, compound 14 (C₂₂H₂₇ClN₂O₃S₂) has a higher molecular weight (443.02 g/mol) and logP due to its isopropylphenoxy substituent .
In contrast, compound 14 () lacks halogenation but includes a piperidinyl group, which may improve membrane permeability .
Comparative Data Table
*Structural estimation based on analogs and nomenclature conventions.
Research Findings and Limitations
- Synthetic Accessibility : Compound 14 () was synthesized in 65% yield with high purity, suggesting that similar sulfonamide derivatives can be efficiently prepared. However, the target compound’s synthesis pathway remains undocumented .
- Physicochemical Properties: The chloro substituent in the target compound may reduce metabolic degradation compared to non-halogenated thiophene derivatives. Conversely, the pyridazinone core’s polarity could limit blood-brain barrier penetration relative to lipophilic tetrahydronaphthalene analogs .
- Biological Data Gap: No activity data (e.g., IC₅₀, binding affinities) are available for the target compound, limiting direct pharmacological comparisons.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer: The synthesis involves multi-step reactions, including coupling pyridazine derivatives with thiophene sulfonamides. Key parameters to optimize include:
- Temperature: Maintain reactions at 50–60°C to balance reactivity and avoid decomposition .
- Solvent choice: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while acetone improves reaction rates for sulfonamide formation .
- Catalysts: Palladium-based catalysts (e.g., Pd/C) can accelerate coupling steps, but require inert atmospheres to prevent deactivation .
- Purification: Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the final product. Confirm purity via HPLC (>95%) .
Q. What analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide NH at δ 10–11 ppm, thiophene protons at δ 6.5–7.5 ppm) and confirms regiochemistry .
- IR Spectroscopy: Detect sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ expected at m/z 412.03) and fragmentation patterns to rule out side products .
Q. How can biological activity (e.g., antifungal, anticancer) be assessed in vitro?
Answer:
- Antifungal assays: Use Candida albicans or Aspergillus fumigatus strains in broth microdilution assays (CLSI M27/M38 guidelines). Measure MIC values (µg/mL) after 48–72 hours .
- Anticancer screening: Conduct MTT assays on cancer cell lines (e.g., HCT-116, MCF-7). Compare IC₅₀ values to reference drugs (e.g., doxorubicin) .
- Cytotoxicity controls: Include non-cancerous cell lines (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction mechanisms for pyridazine-thiophene coupling?
Answer:
- Intermediate isolation: Use cold trapping (0–5°C) to stabilize reactive intermediates (e.g., sulfonyl chlorides) for NMR analysis .
- Kinetic studies: Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., nucleophilic substitution vs. SNAr) .
- Computational modeling: Apply DFT calculations (Gaussian 16) to compare activation energies of proposed pathways .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
Answer:
- Core modifications: Replace the thiophene ring with furan (electron-rich) or pyridine (hydrogen-bonding) to alter target binding .
- Substituent effects: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridazine C-3 position to enhance π-π stacking with enzyme pockets .
- Bioisosteres: Substitute the sulfonamide with a carboxamide to improve metabolic stability while retaining H-bonding capacity .
Q. What experimental designs address discrepancies in biological activity across similar analogs?
Answer:
- Dose-response profiling: Test analogs at 6–8 concentrations (0.1–100 µM) to generate Hill slopes and assess efficacy/potency differences .
- Off-target screening: Use kinase panels (e.g., Eurofins KINOMEscan) to identify unintended interactions that may explain variability .
- Metabolite analysis: Incubate compounds with liver microsomes (human/rat) to assess stability and active metabolite formation .
Q. How can molecular docking predict binding modes to therapeutic targets (e.g., kinases)?
Answer:
- Target selection: Prioritize kinases (e.g., EGFR, VEGFR2) based on homology to known pyridazine targets .
- Docking software: Use AutoDock Vina with Lamarckian GA parameters. Validate with co-crystallized ligands (RMSD <2.0 Å) .
- Binding energy analysis: Focus on hydrogen bonds (e.g., sulfonamide with Asp831 in EGFR) and hydrophobic contacts (thiophene with Leu694) .
Q. What methods evaluate chemical stability under physiological conditions?
Answer:
- pH stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
- Oxidative stress: Expose to H₂O₂ (3%) or liver microsomes + NADPH to simulate Phase I metabolism .
- Photostability: Use ICH Q1B guidelines (UV light, 1.2 million lux-hours) to assess decomposition .
Q. How can researchers identify metabolites in preclinical models?
Answer:
- In vivo dosing: Administer compound to rodents (IV/oral) and collect plasma, urine, and feces over 24 hours .
- LC-MS/MS analysis: Use a C18 column (2.1 × 50 mm) with gradient elution (0.1% formic acid in water/acetonitrile). Identify metabolites via mass shifts (e.g., +16 Da for hydroxylation) .
- Enzyme inhibition: Co-administer with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
Q. What techniques characterize polymorphic forms and their impact on bioavailability?
Answer:
- X-ray diffraction (PXRD): Compare diffraction patterns of recrystallized forms (e.g., from ethanol vs. acetonitrile) .
- DSC/TGA: Measure melting points and thermal stability. High-energy polymorphs often exhibit lower melting points .
- Solubility assays: Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) to correlate polymorphs with dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
